2,6-Dimethoxyanthracene

Übersicht

Beschreibung

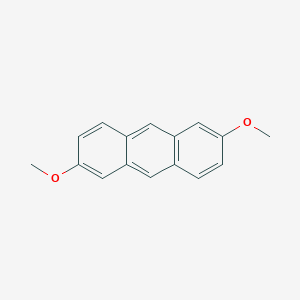

2,6-Dimethoxyanthracene is an organic compound with the molecular formula C16H14O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its applications in organic electronics and as a precursor in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxyanthracene typically involves the methoxylation of anthracene. One common method is the reaction of anthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the substitution of hydrogen atoms at the 2 and 6 positions of the anthracene ring with methoxy groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethoxyanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the anthracene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted anthracene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Memory Devices

Recent studies have demonstrated the effectiveness of anthracene-based polyimides (PIs) incorporating 2,6-DMA as an active material in non-volatile memory devices. For instance, a newly synthesized PI containing the anthracene moiety exhibited excellent thermal stability and solubility in common organic solvents. This PI was shown to have a write-once-read-many times (WORM) behavior with an on/off ratio up to and a threshold voltage of 2.40 V, indicating its suitability for advanced memory applications . The incorporation of anthracene moieties allows for tunable electronic properties, enhancing the charge transfer capabilities essential for memory device performance.

Organic Semiconductors

Electronic Properties

As an organic semiconductor, 2,6-DMA has been characterized for its structural and electronic properties. Experimental analyses have shown that it possesses favorable spectroscopic characteristics that make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to form stable monomeric and dimeric structures contributes to its utility in these applications . The energy levels of HOMO and LUMO for 2,6-DMA can be adjusted through chemical modifications, allowing for optimized performance in electronic devices.

Chemical Synthesis

Synthesis of Derivatives

2,6-DMA serves as a precursor for various chemical transformations. Acylation reactions have been performed on this compound to produce derivatives such as 1-acetyl- and 1-acetyl-5-crotonoyl derivatives through a two-step process involving acetyl chloride and crotonoyl chloride . These derivatives are valuable in synthetic organic chemistry, providing pathways to more complex molecules with potential applications in pharmaceuticals and materials science.

Case Studies

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxyanthracene in its applications is primarily based on its electronic properties. In organic electronics, it functions as a charge transport material due to its ability to facilitate the movement of electrons and holes. In biological applications, its fluorescent properties are utilized for imaging and detection purposes .

Vergleich Mit ähnlichen Verbindungen

Anthracene: The parent compound, which lacks the methoxy groups.

9,10-Dimethoxyanthracene: Another derivative with methoxy groups at different positions.

2,6-Dimethyl-anthracene: A similar compound with methyl groups instead of methoxy groups.

Uniqueness: 2,6-Dimethoxyanthracene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in organic electronics and fluorescent probes .

Biologische Aktivität

2,6-Dimethoxyanthracene is a methylated derivative of anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential antitumor and mutagenic properties. This article explores the biological activity of this compound, supported by case studies and research findings.

This compound is characterized by two methoxy groups attached to the 2 and 6 positions of the anthracene core. Its molecular formula is , and it exhibits distinct photophysical properties which can influence its biological interactions.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study highlighted that this compound, along with others like 9-chloroanthracene, showed promise as leads for further investigation into anticancer agents. The mechanisms underlying its antitumor effects may involve the induction of apoptosis in cancer cells and modulation of cellular signaling pathways .

Mutagenicity

The mutagenic potential of methylated anthracenes has been documented extensively. A significant study demonstrated that specific methylated derivatives, including this compound, can exhibit mutagenic activity in bacterial assays (e.g., S. typhimurium). The presence of methyl substituents at specific positions on the anthracene structure correlates with increased mutagenicity and tumor-initiating activity .

The biological activity of this compound may be linked to the formation of reactive metabolites through metabolic activation. These metabolites can interact with cellular macromolecules, leading to DNA damage and subsequent mutagenesis. The formation of epoxide intermediates has been suggested as a key mechanism in the mutagenic process .

Case Studies

- Tumor Initiation Studies : In a study assessing tumor-initiating activities on mouse skin, compounds with similar structures to this compound were evaluated. The results indicated a significant correlation between structural modifications (specifically methylation patterns) and tumor initiation potential .

- In Vitro Assays : A study investigating various anthracene derivatives found that this compound exhibited substantial cytotoxicity against several cancer cell lines. The study utilized assays measuring cell viability and apoptosis induction to establish efficacy .

Comparative Analysis of Biological Activities

| Compound | Antitumor Activity | Mutagenicity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Epoxide formation |

| 9-Chloroanthracene | Yes | Yes | DNA interaction |

| Other Methylated Anthracenes | Variable | Yes | Metabolic activation |

Eigenschaften

IUPAC Name |

2,6-dimethoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-15-5-3-11-8-14-10-16(18-2)6-4-12(14)7-13(11)9-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFQYVMTVPXVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293127 | |

| Record name | 2,6-dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36319-03-6 | |

| Record name | NSC87335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,6-Dimethoxyanthracene lend itself to specific chemical reactions?

A1: The two methoxy groups on the 2 and 6 positions of the anthracene ring play a crucial role in directing further chemical modifications. For instance, they can direct acylation reactions to the 1 and 5 positions of the anthracene ring. [, ] This regioselectivity is key for synthesizing specific derivatives with desired properties. Furthermore, this compound can act as a directing group in reactions with fullerene (C60), enabling regioselective bisaddition. [] This selectivity is attributed to the electronic and steric effects exerted by the methoxy groups.

Q2: What are some interesting applications of this compound derivatives in materials science?

A2: Derivatives of this compound, particularly those containing furan, thiophene, or selenophene units, have shown promise as organic semiconductors. [] For example, anthra[2,3-b:6,7-b']-dithiophene (anti-ADT), synthesized from this compound, displays promising charge carrier mobility when incorporated into organic field-effect transistors (OFETs). [] This highlights the potential of this compound as a building block for advanced electronic materials.

Q3: Can this compound participate in photochemical reactions?

A3: Yes, this compound can be generated via the photoinduced decarbonylation of specific α-diketone adducts. [] Interestingly, the formed this compound can then absorb photons and transfer the excitation energy to another molecule of the reactant, creating an autocatalytic loop. [] This phenomenon has implications for developing photochemical replicators and understanding energy transfer processes in chemical systems.

Q4: Are there any studies on the environmental impact of this compound and its derivatives?

A4: While the provided research papers primarily focus on the synthesis, reactivity, and applications of this compound and its derivatives, information on their environmental impact and degradation pathways is limited. Further research is needed to evaluate the potential ecotoxicological effects and develop sustainable practices for their synthesis, use, and disposal.

Q5: What analytical techniques are commonly used to study this compound and its derivatives?

A5: A variety of analytical techniques are employed to characterize this compound and its derivatives. Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are crucial for structural elucidation. [, ] Electrochemical and photochemical properties can be investigated using cyclic voltammetry and UV-Vis spectroscopy, respectively. [] For materials applications, techniques like X-ray diffraction are used to analyze the crystal structure of thin films. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.